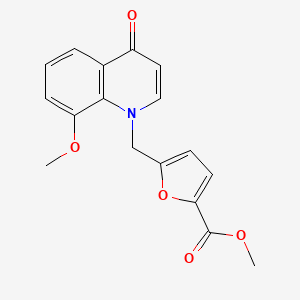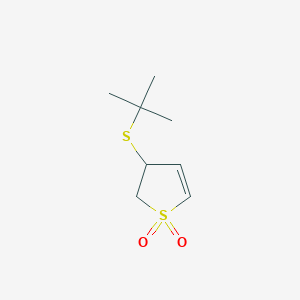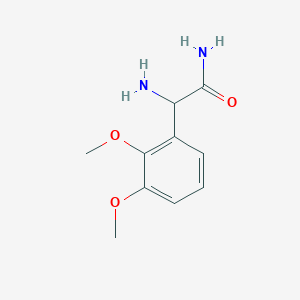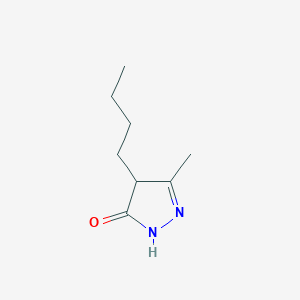
1-(2-Bromo-1-(4-ethoxyphenyl)ethyl)-4-ethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(2-bromoethylidene)bis[4-ethoxy-] is an organic compound with the molecular formula C14H13BrO2 It is a derivative of benzene, where two benzene rings are connected by a 2-bromoethylidene bridge, and each benzene ring is substituted with an ethoxy group
Vorbereitungsmethoden
The synthesis of benzene, 1,1’-(2-bromoethylidene)bis[4-ethoxy-] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzene.
Bromination: The 4-ethoxybenzene undergoes bromination to introduce the bromo group at the desired position.
Formation of the 2-Bromoethylidene Bridge: The brominated intermediate is then reacted with an appropriate reagent to form the 2-bromoethylidene bridge, connecting the two benzene rings.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Benzene, 1,1’-(2-bromoethylidene)bis[4-ethoxy-] can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The ethoxy groups on the benzene rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromo group in the 2-bromoethylidene bridge can be replaced by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents for these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(2-bromoethylidene)bis[4-ethoxy-] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of benzene, 1,1’-(2-bromoethylidene)bis[4-ethoxy-] involves its interaction with molecular targets through its functional groups. The ethoxy groups can participate in hydrogen bonding and other interactions, while the bromo group can act as a leaving group in substitution reactions. The pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to benzene, 1,1’-(2-bromoethylidene)bis[4-ethoxy-] include:
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: This compound has a similar structure but with a different bridging group and substituents.
Benzene, 1,1’-(bromomethylene)bis-: This compound has a bromomethylene bridge instead of a 2-bromoethylidene bridge.
The uniqueness of benzene, 1,1’-(2-bromoethylidene)bis[4-ethoxy-] lies in its specific substitution pattern and the presence of the 2-bromoethylidene bridge, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
62897-81-8 |
|---|---|
Molekularformel |
C18H21BrO2 |
Molekulargewicht |
349.3 g/mol |
IUPAC-Name |
1-[2-bromo-1-(4-ethoxyphenyl)ethyl]-4-ethoxybenzene |
InChI |
InChI=1S/C18H21BrO2/c1-3-20-16-9-5-14(6-10-16)18(13-19)15-7-11-17(12-8-15)21-4-2/h5-12,18H,3-4,13H2,1-2H3 |
InChI-Schlüssel |
WSMUPJHOLAVZQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(CBr)C2=CC=C(C=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12112637.png)


![(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B12112654.png)

![1h-Indol-6-amine,4-[(1-methylethyl)sulfonyl]-](/img/structure/B12112678.png)

![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;trihydrochloride](/img/structure/B12112689.png)



![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methanamine](/img/structure/B12112705.png)

![5-[(Benzyloxy)methyl]-2-furoic acid](/img/structure/B12112720.png)
